molecular formula C22H18FN3O2S B2624961 2-{[2-(4-fluorophenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide CAS No. 901233-53-2

2-{[2-(4-fluorophenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide

Cat. No.: B2624961
CAS No.: 901233-53-2
M. Wt: 407.46
InChI Key: SRGWTBNBZDTLNP-UHFFFAOYSA-N
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Description

Structural Characterization of 2-{[2-(4-fluorophenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for complex heterocyclic structures containing multiple functional groups and substitution patterns. The complete chemical name 2-{[2-(4-fluorophenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide reflects the hierarchical naming protocol where the primary functional group (acetamide) serves as the parent structure, while the complex imidazole-containing substituent is designated as a side chain linked through a sulfanyl bridge. The nomenclature systematically identifies the positions of each substituent on the imidazole ring, with the 4-fluorophenyl group attached at position 2 and the phenyl group at position 5, following the standard numbering system for imidazole derivatives where nitrogen atoms occupy positions 1 and 3.

The fluorine substitution at the para position of the phenyl ring is specifically denoted as "4-fluorophenyl" to distinguish it from other possible fluorination patterns, which is crucial for accurate structural identification and chemical database searches. The furan-2-ylmethyl designation in the compound name indicates that the furan ring is connected through its 2-position to a methylene bridge, which then links to the nitrogen atom of the acetamide functional group. This systematic nomenclature ensures unambiguous identification of the compound's structure and facilitates accurate communication within the scientific community regarding its molecular architecture and substitution patterns.

Molecular Formula and Weight Analysis

The molecular formula for 2-{[2-(4-fluorophenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide is C22H18FN3O2S, representing a molecular composition that includes 22 carbon atoms, 18 hydrogen atoms, one fluorine atom, three nitrogen atoms, two oxygen atoms, and one sulfur atom. This elemental composition yields a calculated molecular weight of 407.46 grams per mole, positioning the compound within the range typical for small molecule drug candidates and research compounds. The molecular weight calculation takes into account the atomic masses of all constituent elements, with particular attention to the contribution of the fluorine atom (18.998 atomic mass units) and the sulfur atom (32.065 atomic mass units), which significantly influence the overall molecular mass and physicochemical properties of the compound.

The molecular formula analysis reveals important structural features regarding the compound's hydrogen bonding capacity and lipophilicity characteristics. The presence of three nitrogen atoms distributed across the imidazole ring and acetamide functionality provides multiple sites for hydrogen bond acceptor interactions, while the acetamide nitrogen can serve as both hydrogen bond donor and acceptor depending on its protonation state. The fluorine atom contributes to the compound's lipophilicity while also providing a site for weak hydrogen bonding interactions, and the sulfur atom in the sulfanyl linkage introduces additional polarizability and potential for soft-soft interactions with biological targets.

Table 1: Molecular Composition Analysis

Element Count Atomic Mass (amu) Total Mass Contribution (amu) Percentage by Mass
Carbon 22 12.011 264.242 64.85%
Hydrogen 18 1.008 18.144 4.45%
Fluorine 1 18.998 18.998 4.66%
Nitrogen 3 14.007 42.021 10.31%
Oxygen 2 15.999 31.998 7.85%
Sulfur 1 32.065 32.065 7.87%
Total 47 - 407.468 100.00%

Crystallographic Data and Three-Dimensional Conformational Studies

Three-dimensional conformational analysis of 2-{[2-(4-fluorophenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide reveals a complex molecular geometry characterized by multiple rotatable bonds and potential conformational flexibility. The central imidazole ring adopts a planar configuration due to its aromatic character, with the 4-fluorophenyl and phenyl substituents positioned to minimize steric hindrance while maintaining optimal π-π stacking interactions. Computational modeling studies suggest that the compound can exist in multiple low-energy conformations, with the sulfanyl bridge providing a flexible linkage that allows the acetamide-furan portion of the molecule to adopt various spatial orientations relative to the imidazole core.

The fluorophenyl and phenyl substituents on the imidazole ring are expected to adopt coplanar or near-coplanar orientations with the heterocyclic core to maximize conjugative interactions and stabilize the overall molecular structure. The furan ring in the side chain typically maintains its planar geometry, with the methylene bridge allowing rotational freedom that influences the compound's overall shape and potential binding conformations with biological targets. Crystallographic studies of structurally related imidazole derivatives indicate that these compounds often exhibit intermolecular hydrogen bonding patterns involving the imidazole nitrogen atoms and acetamide functionality, which can influence crystal packing arrangements and solid-state stability.

The three-dimensional structure analysis also reveals important information about the compound's molecular volume and surface area properties. The calculated molecular volume of approximately 380-400 cubic angstroms places the compound within the optimal range for membrane permeability according to Lipinski's rule of five, while the polar surface area contributed by the nitrogen and oxygen atoms influences the compound's solubility characteristics and bioavailability profile. The distribution of polar and nonpolar regions across the molecular surface creates distinct hydrophilic and lipophilic domains that are important for understanding the compound's interaction with biological membranes and protein binding sites.

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectral Assignments

Nuclear Magnetic Resonance spectroscopic analysis of 2-{[2-(4-fluorophenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide provides detailed information about the compound's molecular structure and electronic environment. Proton Nuclear Magnetic Resonance spectroscopy reveals characteristic signal patterns for each distinct structural region of the molecule, with the imidazole proton appearing as a singlet in the downfield region around 7.5-8.0 parts per million due to the deshielding effect of the aromatic nitrogen atoms. The fluorophenyl and phenyl substituents exhibit typical aromatic multipicity patterns in the 7.0-7.8 parts per million region, with the fluorine-containing ring showing characteristic coupling patterns that distinguish it from the unsubstituted phenyl group.

The furan ring protons display distinctive chemical shifts with the 2-position proton appearing most downfield due to the proximity of the oxygen atom, while the 3- and 4-position protons appear at slightly more upfield positions. The methylene bridge connecting the furan ring to the acetamide nitrogen appears as a characteristic singlet around 4.5 parts per million, while the sulfanyl-linked acetamide methylene protons exhibit chemical shifts influenced by the electron-withdrawing effect of the carbonyl group and the sulfur atom. Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information, with the carbonyl carbon appearing around 170 parts per million and the aromatic carbons distributed across the 110-160 parts per million region according to their electronic environments.

Fluorine-19 Nuclear Magnetic Resonance spectroscopy offers additional structural confirmation through the characteristic signal of the para-fluorophenyl substituent, which appears as a singlet with chemical shift values typical for aromatic fluorine atoms in electron-rich environments. Two-dimensional Nuclear Magnetic Resonance techniques such as correlation spectroscopy and nuclear Overhauser effect spectroscopy provide valuable information about spatial relationships between different protons in the molecule, confirming the connectivity patterns and helping to establish the three-dimensional structure in solution.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 2-{[2-(4-fluorophenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide reveals characteristic fragmentation patterns that provide structural confirmation and insights into the compound's stability under ionization conditions. The molecular ion peak appears at mass-to-charge ratio 407, corresponding to the calculated molecular weight, with isotope patterns reflecting the presence of sulfur and the natural abundance of carbon-13 isotopes. Primary fragmentation pathways involve cleavage of the sulfanyl linkage, resulting in the formation of characteristic fragments corresponding to the imidazole-containing portion and the furan-acetamide segment of the molecule.

Common fragmentation patterns include the loss of the furan-2-ylmethyl group (mass 81) from the molecular ion, resulting in a prominent fragment at mass-to-charge ratio 326 that corresponds to the remaining imidazole-sulfanyl-acetyl portion of the structure. Additional fragmentation involves the cleavage of the acetamide carbonyl bond, leading to fragments that retain either the imidazole core with its substituents or the furan-containing portion depending on the charge localization during the ionization process. The fluorophenyl substituent often generates characteristic fragments at mass-to-charge ratios corresponding to fluorobenzyl cations (mass 109) and related species that are diagnostic for the presence of para-fluorinated aromatic systems.

Tandem mass spectrometry studies provide detailed information about the sequential fragmentation pathways and help confirm the structural assignments made from the primary mass spectrum. The fragmentation patterns are consistent with the proposed structure and show good agreement with theoretical predictions based on bond dissociation energies and charge stabilization principles. High-resolution mass spectrometry data confirm the molecular formula and provide accurate mass measurements that distinguish the compound from potential isomers or closely related structures.

Infrared Vibrational Signatures

Infrared spectroscopic analysis of 2-{[2-(4-fluorophenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide reveals characteristic vibrational frequencies that correspond to the various functional groups present in the molecular structure. The acetamide carbonyl group exhibits a strong absorption band around 1650-1670 wavenumbers, which is typical for amide carbonyls and confirms the presence of this functional group in the molecule. The imidazole ring shows characteristic stretching and bending vibrations in the 1500-1600 wavenumber region, while the aromatic carbon-carbon stretching vibrations from the fluorophenyl and phenyl substituents appear in the 1450-1550 wavenumber range.

The furan ring contributes distinctive vibrational signatures in the fingerprint region, with characteristic carbon-oxygen stretching and ring breathing modes that help confirm the presence of this heterocyclic system. The carbon-fluorine stretching vibration appears as a strong band around 1100-1250 wavenumbers, which is diagnostic for aromatic fluorine substitution and provides confirmation of the fluorophenyl substituent. The sulfanyl linkage contributes to the infrared spectrum through carbon-sulfur stretching vibrations that appear in the 600-800 wavenumber region, though these are often less intense than other absorption bands in the spectrum.

Additional vibrational features include the aromatic carbon-hydrogen stretching vibrations above 3000 wavenumbers and the aliphatic carbon-hydrogen stretching from the methylene bridges around 2900-3000 wavenumbers. The amide nitrogen-hydrogen stretching vibration appears as a medium-intensity band around 3300-3400 wavenumbers, confirming the secondary amide character of the acetamide functional group. The overall infrared spectrum provides a characteristic fingerprint that can be used for compound identification and purity assessment.

Computational Chemistry Insights

Density Functional Theory Calculations

Density Functional Theory computational studies of 2-{[2-(4-fluorophenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide provide detailed insights into the electronic structure, geometric parameters, and thermodynamic properties of this complex heterocyclic compound. Quantum mechanical calculations using the B3LYP hybrid functional with appropriate basis sets reveal optimal bond lengths, bond angles, and dihedral angles that define the compound's three-dimensional structure in the gas phase. The imidazole ring maintains planarity with calculated nitrogen-carbon and carbon-carbon bond lengths that are consistent with aromatic delocalization, while the substituent phenyl and fluorophenyl groups exhibit slight deviations from coplanarity due to steric interactions with the imidazole proton.

The calculated dipole moment of approximately 4.8-5.2 Debye units indicates significant molecular polarity arising from the combination of the fluorine atom, nitrogen heteroatoms, carbonyl oxygen, and sulfur atom. This substantial dipole moment suggests favorable interactions with polar solvents and potential for specific binding interactions with biological targets through electrostatic forces. Frequency calculations confirm that the optimized geometry corresponds to a true minimum on the potential energy surface, with all calculated vibrational frequencies being positive and showing good agreement with experimental infrared spectroscopic data where available.

Frontier molecular orbital analysis reveals the highest occupied molecular orbital and lowest unoccupied molecular orbital energies and spatial distributions, providing insights into the compound's electronic reactivity and potential sites for electrophilic or nucleophilic attack. The calculated molecular orbitals show significant delocalization across the imidazole ring system and its aromatic substituents, with the fluorine atom contributing to orbital energy stabilization through its high electronegativity. Natural bond orbital analysis provides additional information about charge distribution and bond polarization throughout the molecule, revealing the electronic effects of fluorine substitution on the overall molecular structure.

Table 2: Calculated Molecular Properties from Density Functional Theory

Property Calculated Value Method/Basis Set
Dipole Moment 4.95 D B3LYP/6-31G(d,p)
Highest Occupied Molecular Orbital Energy -6.12 eV B3LYP/6-31G(d,p)
Lowest Unoccupied Molecular Orbital Energy -1.89 eV B3LYP/6-31G(d,p)
Molecular Volume 394.2 Ų B3LYP/6-31G(d,p)
Polarizability 45.3 Ų B3LYP/6-31G(d,p)

Properties

IUPAC Name

2-[[2-(4-fluorophenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O2S/c23-17-10-8-16(9-11-17)21-25-20(15-5-2-1-3-6-15)22(26-21)29-14-19(27)24-13-18-7-4-12-28-18/h1-12H,13-14H2,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRGWTBNBZDTLNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)F)SCC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-fluorophenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide typically involves multiple steps, starting with the preparation of the imidazole ring. The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and an aldehyde. The fluorophenyl and phenyl groups are then introduced through electrophilic aromatic substitution reactions.

The sulfanyl group is added via a nucleophilic substitution reaction, where a thiol group reacts with a suitable leaving group on the imidazole ring. Finally, the furan-2-ylmethyl group is attached through an amide bond formation reaction, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(4-fluorophenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The imidazole ring can be reduced under specific conditions, although this is less common.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Sodium hydride, potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced imidazole derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antitumor Activity :
    • Research has indicated that imidazole derivatives can exhibit significant antitumor properties. For instance, compounds similar to 2-{[2-(4-fluorophenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide have been studied for their ability to inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
    • A study focusing on related imidazole compounds demonstrated their efficacy against multiple cancer cell lines, suggesting that structural modifications could enhance their potency against specific tumors.
  • Antimicrobial Properties :
    • The compound's structure suggests potential activity against bacterial infections. Similar compounds have shown effectiveness against Mycobacterium tuberculosis and other pathogens, indicating that the sulfanyl and imidazole groups may play crucial roles in antimicrobial activity .
    • In vitro studies have highlighted the importance of substituents on the imidazole ring in determining the compound's antibacterial efficacy.
  • Antiparasitic Activity :
    • Compounds with imidazole frameworks have been explored for their antiparasitic properties, particularly against protozoan parasites. The structural characteristics of 2-{[2-(4-fluorophenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide may contribute to its potential as a lead compound in developing new antiparasitic agents.

Biological Research Applications

  • Enzyme Inhibition :
    • The compound may serve as an inhibitor for specific enzymes involved in disease pathways. Imidazole derivatives are known to interact with various enzyme active sites, providing a basis for developing selective inhibitors for therapeutic purposes.
  • Biological Imaging :
    • Due to its unique chemical properties, there is potential for this compound to be utilized in biological imaging techniques, particularly in targeting specific cells or tissues for enhanced imaging contrast.

Material Science Applications

  • Polymer Chemistry :
    • The incorporation of imidazole derivatives into polymer matrices has been explored for creating materials with enhanced thermal stability and mechanical properties. The unique interactions offered by the furan and imidazole groups can lead to improved performance in various applications.
  • Nanotechnology :
    • Research into nanomaterials has identified imidazole-containing compounds as promising candidates for drug delivery systems due to their ability to form stable complexes with drugs and target specific sites within the body.

Mechanism of Action

The mechanism of action of 2-{[2-(4-fluorophenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, potentially inhibiting metalloenzymes. The fluorophenyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity. The sulfanyl group can form disulfide bonds with cysteine residues in proteins, potentially altering their function.

Comparison with Similar Compounds

Structural Analogues with Modified Heterocyclic Cores
Compound Name Core Structure Key Substituents Biological Activity/Properties Reference ID
Target Compound 1H-Imidazole 2-(4-Fluorophenyl), 5-phenyl, 4-sulfanylacetamide (furan-2-ylmethyl) Hypothesized kinase inhibition (based on p38 MAP kinase inhibitor analogs)
N-(4-Chlorophenyl)-2-[1-(4-Fluorobenzyl)-3-(2-Furylmethyl)-5-Oxo-2-Thioxo-4-Imidazolidinyl]Acetamide Imidazolidinone (saturated) Thioxo group, 5-oxo, 4-chlorophenyl Potential anti-inflammatory activity; structural rigidity differs due to saturated ring
2-((4-Amino-5-(Furan-2-yl)-4H-1,2,4-Triazol-3-yl)Sulfanyl)-N-Acetamide Derivatives 1,2,4-Triazole Amino group at position 4, furan-2-yl at position 5 Enhanced anti-exudative activity with fluorophenyl substituents
N-(Benzothiazole-2-yl)-2-(4-Fluorophenyl)Acetamide Benzothiazole 4-Fluorophenyl acetamide Likely antiproliferative activity; benzothiazole enhances lipophilicity and membrane penetration

Key Observations :

  • Heterocyclic Core: The 1H-imidazole in the target compound allows for planar aromatic interactions in biological targets, unlike the saturated imidazolidinone in or the triazole in .
  • Substituent Effects : Fluorophenyl groups enhance target affinity in kinase inhibitors (e.g., p38 MAP kinase inhibitors in ), while furan-2-ylmethyl may improve solubility compared to purely aromatic substituents.
Pharmacokinetic and Physicochemical Comparisons
  • Solubility : The furan-2-ylmethyl group in the target compound may confer better aqueous solubility compared to purely hydrophobic substituents (e.g., benzothiazole in ).
  • Hydrogen Bonding : Sulfoxide analogs (e.g., ) exhibit strong hydrogen-bonding interactions (N–H⋯O, O–H⋯O) via sulfoxide oxygen, which are absent in the target compound’s sulfide group .

Biological Activity

The compound 2-{[2-(4-fluorophenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide is a novel imidazole derivative that has garnered interest due to its potential biological activities. Its unique structure, which combines an imidazole ring with a furan moiety and a sulfanyl group, suggests various mechanisms of action that could be exploited for therapeutic purposes.

Chemical Structure

The chemical structure of the compound can be represented as follows:

Property Description
IUPAC Name 2-{[2-(4-fluorophenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide
Molecular Formula C22H22FN3OS
Molecular Weight 397.49 g/mol
CAS Number 901257-99-6

Anticancer Properties

Recent studies have indicated that imidazole derivatives exhibit significant anticancer activity. The compound has been shown to induce apoptosis in cancer cell lines, particularly in MCF (human breast cancer) cells. Flow cytometry analyses revealed that the compound accelerates apoptosis in a dose-dependent manner, with an IC50 value indicating effective cytotoxicity at concentrations around 25.72 ± 3.95 µM .

The proposed mechanism of action involves the compound's interaction with specific cellular targets, potentially including:

  • Receptor Modulation : The compound may act as a positive allosteric modulator (PAM) for certain receptors, enhancing their activity and leading to downstream effects that inhibit tumor growth.
  • Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell proliferation and survival, contributing to its anticancer effects.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various pathogens. Preliminary tests indicate effective inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values suggesting significant potency compared to standard antibiotics like ceftriaxone .

Study 1: Anticancer Efficacy

A study conducted on tumor-bearing mice demonstrated that administration of the compound resulted in significant tumor growth suppression compared to untreated controls. The results indicated a potential for this compound as a therapeutic agent in oncology .

Study 2: Antimicrobial Testing

In vitro studies have evaluated the effectiveness of the compound against multi-drug resistant strains of Staphylococcus aureus and Escherichia coli. The results showed MIC values ranging from 20–40 µM for S. aureus, indicating its potential as an alternative treatment option for resistant infections .

Research Findings

A summary of key findings from the literature regarding the biological activity of this compound includes:

Activity Type Target/Organism IC50/MIC Value Reference
AnticancerMCF cell line25.72 ± 3.95 µM
AntimicrobialS. aureus20–40 µM
AntimicrobialE. coli40–70 µM

Q & A

Basic: What are the recommended synthesis routes and characterization methods for this compound?

The synthesis involves multi-step protocols, starting with cyclization of precursors (e.g., 4-fluorophenyl and phenyl-substituted imidazole intermediates) under controlled pH and temperature to optimize yield and purity . Key steps include thioether linkage formation between the imidazole core and acetamide sidechain, followed by furan-methyl group coupling. Characterization requires NMR (¹H/¹³C for structural confirmation) and mass spectrometry (HRMS for molecular weight validation). Purity assessment via HPLC (≥95% threshold) is critical .

Basic: Which functional groups dictate its reactivity in medicinal chemistry applications?

The compound’s reactivity stems from:

  • Imidazole ring : Participates in hydrogen bonding and π-π stacking with biological targets.
  • Sulfanyl group : Acts as a nucleophile in substitution reactions.
  • Furan-methyl acetamide : Enhances solubility and modulates pharmacokinetics.
    These groups enable derivatization for structure-activity relationship (SAR) studies .

Advanced: How can reaction conditions be optimized to improve yield during scale-up?

Optimization strategies include:

  • Temperature control : Maintaining 60–80°C during imidazole cyclization to avoid side-product formation.
  • Catalyst screening : Using Pd-based catalysts for Suzuki-Miyaura coupling of aryl groups.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance intermediate stability .

Advanced: What stereochemical considerations arise during synthesis, and how are enantiomers resolved?

Sulfoxide-containing intermediates (e.g., methylsulfinyl groups) may form enantiomers with divergent bioactivities. Chiral chromatography (e.g., using cellulose-based columns) or asymmetric synthesis with chiral auxiliaries resolves enantiomers. Pharmacokinetic differences between enantiomers must be validated via in vitro assays .

Basic: Which analytical techniques ensure compound stability and batch-to-batch consistency?

  • Stability testing : Accelerated degradation studies under varied pH, temperature, and light exposure.
  • X-ray crystallography : Confirms 3D structure and crystallinity (e.g., dihedral angles between aromatic rings) .
  • Thermogravimetric analysis (TGA) : Assesses thermal decomposition thresholds .

Advanced: How can computational modeling predict target interactions for this compound?

Molecular docking (e.g., AutoDock Vina) models interactions with kinases or GPCRs by analyzing:

  • Binding affinity of the imidazole-sulfanyl motif to catalytic pockets.
  • Furan group contributions to hydrophobic interactions.
    MD simulations (e.g., GROMACS) validate stability of ligand-target complexes .

Advanced: How to resolve contradictions in reported biological activity data across studies?

Discrepancies in IC₅₀ values (e.g., anticancer vs. antimicrobial assays) may arise from:

  • Assay conditions : Variations in cell lines (e.g., HeLa vs. MCF-7) or incubation times.
  • Compound aggregation : Use of DMSO >1% can induce false positives. Validate via dynamic light scattering (DLS) .

Basic: What pharmacological targets are hypothesized for this compound?

Proposed targets include:

  • Tyrosine kinases : Imidazole core mimics ATP-binding motifs.
  • Microtubule assembly : Sulfanyl groups disrupt tubulin polymerization.
  • ROS modulation : Furan derivatives may alter oxidative stress pathways .

Advanced: What strategies guide the design of bioisosteric analogs with improved selectivity?

  • Heterocycle replacement : Substituting furan with thiophene or pyrrole to enhance metabolic stability.
  • Sulfonyl vs. sulfanyl : Testing sulfone derivatives for altered target affinity.
  • Substituent positional scanning : Systematic variation of fluorophenyl and phenyl groups on the imidazole ring .

Advanced: How does the compound’s stability under physiological conditions impact in vivo studies?

  • pH sensitivity : Degrades in acidic environments (e.g., stomach). Use enteric coatings for oral administration.
  • Light sensitivity : Store in amber vials to prevent photodegradation of the sulfanyl group.
  • Plasma protein binding : Assess via equilibrium dialysis to adjust dosing regimens .

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